N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine

Fragment-Based Drug Discovery Physicochemical Profiling pKa Prediction

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine (CAS 748187-76-0) is a chlorinated pyridine derivative featuring a secondary N-methylamine group linked via a methylene spacer. This compound is classified as a fragment-sized molecular building block (MW 156.61 g/mol) and is utilized as a scaffold for molecular linking, expansion, and modification in the early stages of drug discovery.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 748187-76-0
Cat. No. B1351083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-Chloropyridin-4-yl)methyl]-N-methylamine
CAS748187-76-0
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCNCC1=CC(=NC=C1)Cl
InChIInChI=1S/C7H9ClN2/c1-9-5-6-2-3-10-7(8)4-6/h2-4,9H,5H2,1H3
InChIKeyNIBLXLUVASMQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine (CAS 748187-76-0): A Key Fragment-Scale Heterocyclic Building Block


N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine (CAS 748187-76-0) is a chlorinated pyridine derivative featuring a secondary N-methylamine group linked via a methylene spacer [1]. This compound is classified as a fragment-sized molecular building block (MW 156.61 g/mol) and is utilized as a scaffold for molecular linking, expansion, and modification in the early stages of drug discovery . Its structural framework provides a quantifiably distinct basis for the design and screening of novel drug candidates compared to its closest commercially available analogs .

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine Procurement: Why Structural Analogs Cannot Be Interchanged


Generic substitution across in-class 2-chloropyridine methanamine derivatives is not feasible due to quantifiable and meaningful differences in key physicochemical properties that directly influence molecular recognition, solubility, and ADMET profiles. The specific combination of the 2-chloro substituent, 4-methylene spacer, and N-methyl group in the target compound yields a distinct pKa, lipophilicity, and polar surface area compared to its des-methyl (CAS 144900-57-2) and direct-linked amino (CAS 944906-99-4) analogs [1]. These differences are not incremental; they dictate distinct protonation states at physiological pH, passive membrane permeability, and hydrogen-bonding capacity, which are critical parameters for fragment-based drug design (FBDD) and lead optimization [1]. Relying on a close analog without verifying these quantitative properties can lead to irreproducible biological results and failed synthetic campaigns .

Quantitative Differentiation Guide for N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine CAS 748187-76-0


Basicity and Ionization State at Physiological pH

The target compound's N-methylation increases the predicted basicity of the amine by ~0.5 log units relative to the primary amine analog (2-chloropyridin-4-yl)methanamine . A higher pKa indicates a greater proportion of the positively charged, protonated species at physiological pH, which directly impacts solubility, target binding, and off-target interactions.

Fragment-Based Drug Discovery Physicochemical Profiling pKa Prediction

Lipophilicity and Predicted Membrane Permeability

The target compound exhibits significantly higher lipophilicity than its des-methyl analog, as quantified by LogP [1]. The enhanced lipophilicity, driven by the N-methyl group, predicts improved passive membrane permeability, a crucial parameter for intracellular target engagement [2].

Lipophilicity ADMET Prediction Fragment Optimization

Topological Polar Surface Area (TPSA) and Oral Bioavailability Potential

N-Methylation significantly alters the topological polar surface area (TPSA), a key descriptor in Veber's rule for predicting oral bioavailability. The target compound's TPSA is reduced by 14 Ų compared to the primary amine analog, falling well within the favorable drug-like space (<140 Ų) and suggesting superior oral absorption potential [1][2].

Drug-like Properties Oral Bioavailability Veber's Rule

Molecular Flexibility and Conformational Entropy

The introduction of the N-methyl group adds one additional rotatable bond compared to the primary amine analog [1][2]. This increased conformational flexibility can be advantageous for binding to shallow or flexible protein pockets, offering a distinct entropic profile in fragment-based screening campaigns.

Conformational Analysis Molecular Recognition Hit-to-Lead Optimization

Physical State and Procurement-Scale Handling Properties

The target compound is supplied as a colorless liquid and is classified as corrosive (GHS05: Skin Corr. 1A, Eye Dam. 1), requiring specific storage conditions (2-8°C, protected from light) . By contrast, the des-methyl analog is described as a 'colorless to yellow liquid' with a different hazard profile, primarily warning for acute toxicity via multiple routes rather than corrosivity . These distinct hazard classifications necessitate different handling and storage protocols in laboratory inventory management.

Chemical Logistics Laboratory Safety Procurement Specification

Commercial Availability as an FBDD-Optimized Fragment Scaffold

The target compound is explicitly marketed and supplied as a fragment molecule for drug discovery by specialist vendors, unlike its des-methyl analog which is primarily positioned as a general synthesis intermediate . This commercial positioning validates its physicochemical suitability for high-concentration fragment screening and its utility as a validated hit-expansion scaffold in medicinal chemistry programs .

Fragment-Based Drug Discovery Scaffold Diversity Commercial Sourcing

Optimal Application Scenarios for N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine Procured as CAS 748187-76-0


Fragment-Based Lead Discovery Targeting Intracellular Proteins

The compound's reduced TPSA (24.9 Ų) and elevated LogP (XLogP3 = 1.2) relative to its primary amine analog make it a superior choice for constructing fragment libraries aimed at intracellular or CNS targets where passive membrane permeability is a prerequisite [1]. Its explicit categorization as an FBDD building block by specialist vendors further supports its use in high-concentration screening cascades (e.g., 1-2 mM in aqueous buffer) validated for fragment-soaking crystallography .

Medicinal Chemistry Hit Expansion Requiring a Moderately Basic, Flexible Scaffold

The N-methylated amine's enhanced basicity (pKa ≈ 7.75) and increased rotational flexibility (2 rotatable bonds) compared to its des-methyl comparator offer a distinct tool for SAR exploration. This scaffold is particularly well-suited for probing binding pockets where a cationic charge-charge interaction is hypothesized to be key, and where the added methyl group can be exploited to optimize van der Waals contacts without a complete scaffold redesign [2].

Chemical Biology Probe Synthesis with Defined Physicochemical Properties

When synthesizing chemical probes requiring a balanced profile of moderate lipophilicity and high solubility, the properties of this compound (LogP ≈ 1.85, TPSA 24.9 Ų) strike a balance that its direct-linked analog (2-chloro-N-methylpyridin-4-amine) does not provide. The methylene spacer mitigates the direct conjugation effect of the amine nitrogen onto the pyridine ring, leading to a distinct electronic and reactivity profile that is essential for the reliable installation of downstream linker moieties via reductive amination or amide coupling .

Controlled Laboratory Procurement Requiring High-Purity, Corrosive-Rated Reagents

The standard commercial purity of 97% and clear corrosive hazard classification (GHS05) make this compound a highly defined reagent for automated parallel synthesis platforms that mandate strict material specifications. The reliable quality metrics (CAS Min. 96.5%, Max. 100.0%) reduce the need for in-house purification, providing a procurement advantage in high-throughput chemistry workflows where reproducibility and safety compliance are paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.